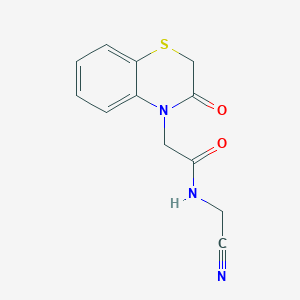![molecular formula C9H11NO B2887806 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine CAS No. 3693-06-9](/img/structure/B2887806.png)
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine
Descripción general
Descripción
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is off-white in color and solid in physical form .
Synthesis Analysis
The synthesis of 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine and its derivatives often involves multicomponent reactions . For instance, starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, a concise route to cyclic imines has been developed. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo .Molecular Structure Analysis
The InChI code for 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is 1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is an off-white solid . It has a molecular weight of 149.19 and a molecular formula of C9H11NO .Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
- Diastereoselective Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been converted into tetrahydrobenzo[f][1,4]oxazepines using a diastereoselective Ugi–Joullie multicomponent reaction. This method allows the creation of drug-like tetrahydrobenzo[f][1,4]oxazepines with four diverse points, and the potential to obtain these compounds in enantiomerically pure form has been demonstrated (Banfi et al., 2013).
Multicomponent Syntheses
- Isocyanide-Based Syntheses : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives in good to excellent yields (Shaabani et al., 2010).
Synthesis and Characterization
- Novel Benzimidazole Fused-Oxazepines : Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with their molecular structure validated by X-ray diffraction and DFT studies. These compounds show potential for nonlinear optical (NLO) applications (Almansour et al., 2016).
- Tetracyclic 1,4-Oxazepines : A methodology for novel tetracyclic 1,4-oxazepines synthesis from readily available precursors has been developed, offering a solution for solubility issues in previously described dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2014).
Novel Scaffolds and Catalytic Reactions
- Novel Scaffolds for Drug Discovery : Novel tricyclic scaffolds that fuse a substituted pyranose ring with the seven-membered rings of tetrahydrobenzo[e][1,4]oxazepine have been synthesized, offering new avenues for drug discovery (Abrous et al., 2001).
- Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold has been used in enantioselective reactions as a privileged structure in medicinal chemistry. Catalytic asymmetric methodologies for chiral dibenzo[b,f][1,4]oxazepine derivatives are highlighted, indicating their potential in the synthesis of related compounds (Munck et al., 2018).
Propiedades
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVQTRICWNJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine | |
Synthesis routes and methods
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)
![5-[[(2S)-1-[[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B2887728.png)
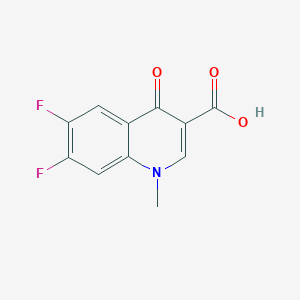
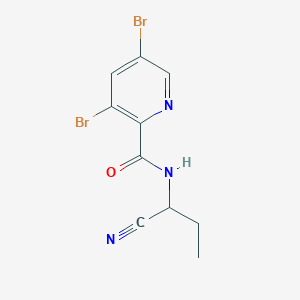
amino}acetamide](/img/structure/B2887732.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)
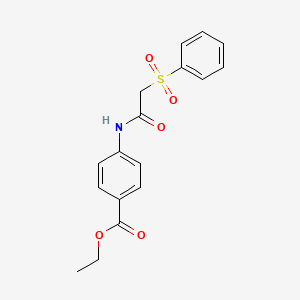
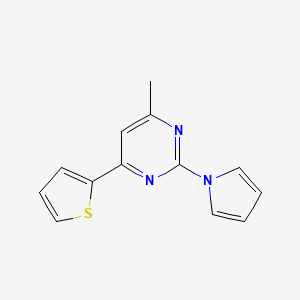
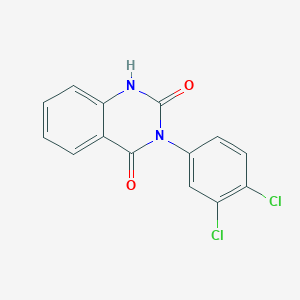
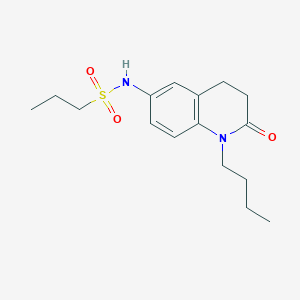
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)
